Cas no 2241877-03-0 ((2-(pyrrolidin-1-yl-d8)pyrimidin-5-yl)boronic acid)

(2-(pyrrolidin-1-yl-d8)pyrimidin-5-yl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- (2-(pyrrolidin-1-yl-d8)pyrimidin-5-yl)boronic acid
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- Inchi: 1S/C8H12BN3O2/c13-9(14)7-5-10-8(11-6-7)12-3-1-2-4-12/h5-6,13-14H,1-4H2/i1D2,2D2,3D2,4D2
- InChI Key: SNAOVFKQOOJCHK-SVYQBANQSA-N
- SMILES: C1(N2C([2H])([2H])C([2H])([2H])C([2H])([2H])C2([2H])[2H])=NC=C(B(O)O)C=N1
(2-(pyrrolidin-1-yl-d8)pyrimidin-5-yl)boronic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P904322-5mg |
(2-(pyrrolidin-1-yl-d8)pyrimidin-5-yl)boronic acid |
2241877-03-0 | 95% | 5mg |
¥8,608.00 | 2022-09-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P904322-25mg |
(2-(pyrrolidin-1-yl-d8)pyrimidin-5-yl)boronic acid |
2241877-03-0 | 95% | 25mg |
¥22,380.00 | 2022-09-28 |
(2-(pyrrolidin-1-yl-d8)pyrimidin-5-yl)boronic acid Related Literature
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Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
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Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
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3. Water
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Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
Additional information on (2-(pyrrolidin-1-yl-d8)pyrimidin-5-yl)boronic acid
Introduction to (2-(pyrrolidin-1-yl-d8)pyrimidin-5-yl)boronic acid (CAS No. 2241877-03-0)
(2-(pyrrolidin-1-yl-d8)pyrimidin-5-yl)boronic acid (CAS No. 2241877-03-0) is a novel boronic acid derivative that has garnered significant attention in the fields of medicinal chemistry and drug discovery. This compound, characterized by its unique structure and functional groups, holds potential for various applications, particularly in the development of targeted therapies and diagnostic tools. This article provides a comprehensive overview of the compound, including its chemical properties, synthesis methods, biological activities, and recent research advancements.
Chemical Structure and Properties
(2-(pyrrolidin-1-yl-d8)pyrimidin-5-yl)boronic acid is a deuterated derivative of a pyrimidine-boronic acid compound. The presence of deuterium atoms (d8) in the pyrrolidinyl group imparts unique isotopic properties that can be leveraged in various scientific and pharmaceutical applications. The molecular formula of this compound is C9H10D8BNO3, with a molecular weight of approximately 239.16 g/mol. The compound exhibits good solubility in polar solvents such as water and dimethyl sulfoxide (DMSO), making it suitable for use in aqueous solutions and biological assays.
The boronic acid functional group in (2-(pyrrolidin-1-yl-d8)pyrimidin-5-yl)boronic acid is highly reactive and can form stable complexes with various organic molecules, particularly those containing hydroxyl or carboxyl groups. This reactivity makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of biologically active compounds.
Synthesis Methods
The synthesis of (2-(pyrrolidin-1-yl-d8)pyrimidin-5-yl)boronic acid involves several steps, each requiring precise control over reaction conditions to ensure high yields and purity. One common synthetic route begins with the preparation of the deuterated pyrrolidine derivative, followed by its coupling with a pyrimidine intermediate to form the desired boronic acid product. Key steps in this process include:
- Nucleophilic Substitution: The reaction of a deuterated pyrrolidine derivative with an appropriate leaving group to form the pyrrolidine intermediate.
- Cyclization: Formation of the pyrimidine ring through a cyclization reaction involving the intermediate and a suitable nitrogen source.
- Boronation: Introduction of the boronic acid functional group via a transition metal-catalyzed reaction, typically using palladium or nickel catalysts.
The choice of catalysts and reaction conditions can significantly influence the yield and purity of the final product. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic methods, reducing the use of hazardous reagents and improving overall sustainability.
Biological Activities and Applications
(2-(pyrrolidin-1-yl-d8)pyrimidin-5-yl)boronic acid has been studied for its potential biological activities, particularly in the context of drug discovery and development. One key area of interest is its ability to act as a selective inhibitor of specific enzymes involved in disease pathways. For example, recent research has shown that this compound can effectively inhibit certain kinases involved in cancer cell proliferation, making it a promising lead compound for anticancer drug development.
In addition to its enzymatic inhibition properties, (2-(pyrrolidin-1-yl-d8)pyrimidin-5-yl)boronic acid has also been explored for its potential as a diagnostic tool. The deuterium-labeled nature of the compound allows for enhanced detection and tracking using nuclear magnetic resonance (NMR) spectroscopy, which is particularly useful in preclinical studies to monitor drug distribution and metabolism.
Clinical Trials and Research Advancements
The potential therapeutic applications of (2-(pyrrolidin-1-yl-d8)pyrimidin-5-yl)boronic acid have led to several ongoing clinical trials aimed at evaluating its safety and efficacy in treating various diseases. Early-phase clinical trials have shown promising results, with the compound demonstrating good pharmacokinetic properties and minimal adverse effects. These findings have paved the way for further clinical development and potential commercialization.
In parallel with clinical trials, preclinical research continues to uncover new insights into the mechanisms of action and potential targets for this compound. Recent studies have explored its effects on cell signaling pathways, immune responses, and other biological processes relevant to disease progression. These findings not only enhance our understanding of the compound's biological activities but also provide valuable information for optimizing its use in therapeutic settings.
Conclusion
(2-(pyrrolidin-1-yl-d8)pyrimidin-5-yl)boronic acid (CAS No. 2241877-03-0) is a promising compound with diverse applications in medicinal chemistry and drug discovery. Its unique chemical structure, coupled with its biological activities and favorable pharmacological properties, positions it as a valuable tool for both research and therapeutic purposes. As ongoing research continues to uncover new insights into its mechanisms of action and potential applications, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
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